molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4

2-Methyl-3-nitrobenzyl cyanide

Cat. No. B1282817
Key on ui cas rn: 23876-14-4
M. Wt: 176.17 g/mol
InChI Key: CFNZYZHZLNOYFQ-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

2-(2-Methyl-3-nitrophenyl)acetonitrile (Askam, V. et al. J. Chem. Soc. C (1969)1935–1936;) was hydrogenated over 5% palladium-charcoal 50 mg in EtOAc/EtOH 1:1 (14 ml) for three hours. The mixture was filtered through celite, and the filtrate was concentrated to give the title compound 77 mg (77%) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][C:12]#[N:13]>CCOC(C)=O.CCO.[Pd]>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([CH2:11][C:12]#[N:13])[CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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